molecular formula C11H11F3O3 B2372420 Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate CAS No. 321856-40-0

Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B2372420
CAS No.: 321856-40-0
M. Wt: 248.201
InChI Key: RDPNAVYCIBHZJK-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate (CAS: 321856-40-0) is a fluorinated pharmaceutical intermediate with the molecular formula C₁₁H₁₁F₃O₃ and a molar mass of 248.20 g/mol . Key properties include:

  • Density: 1.315 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 346.8 ± 42.0 °C (predicted)
  • pKa: 12.04 ± 0.20 (predicted)
    The compound features an ethyl ester backbone, two geminal difluoro groups, a 4-fluorophenyl substituent, and a tertiary hydroxy group. Its high purity (≥98%) and stability at room temperature make it suitable for synthesizing fluorinated drug candidates, leveraging fluorine’s metabolic stability and bioavailability-enhancing effects .

Properties

IUPAC Name

ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-17-10(16)11(13,14)9(15)7-3-5-8(12)6-4-7/h3-6,9,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPNAVYCIBHZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)F)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Organozinc Formation : Zinc inserts into the C–Br bond of ethyl bromodifluoroacetate, generating a difluoroenolate intermediate.
  • Nucleophilic Addition : The enolate attacks the carbonyl carbon of 4-fluorobenzaldehyde, forming a tetrahedral intermediate.
  • Protonation and Workup : Acidic workup yields the β-hydroxy ester.

Experimental Protocol (Adapted from)

  • Reagents :

    • Ethyl bromodifluoroacetate (1.2 equiv)
    • 4-Fluorobenzaldehyde (1.0 equiv)
    • Activated zinc dust (2.5 equiv)
    • Tetrahydrofuran (THF), anhydrous
  • Procedure :

    • Activate zinc by stirring in THF at 70°C for 10 minutes.
    • Add ethyl bromodifluoroacetate dropwise, followed by 4-fluorobenzaldehyde in THF.
    • Stir at 70°C for 15 minutes, then cool to room temperature.
    • Quench with brine, extract with ethyl acetate, and purify via column chromatography (hexanes/ethyl acetate).
  • Yield : 72–88% (dependent on aldehyde steric effects).

Optimization Insights

  • Zinc Activation : Sonication or pre-treatment with 1,2-dibromoethane improves reactivity.
  • Solvent Effects : THF outperforms ethers due to better enolate stabilization.
  • Temperature : Reactions at 70°C minimize side products (e.g., self-condensation).

Chlorination-Degradation-Alkali Decomposition Sequence

A patent (US20180037533A1) describes a three-step industrial route for analogous difluoro-hydroxypropanoates:

Stepwise Process

  • Chlorination :

    • React 4,4-difluoro-3-oxobutanoic acid ethyl ester with Cl₂ (1.8–3.0 equiv) in water-containing solvent.
    • Product: 4,4-Difluoro-2,2-dichloro-3-oxobutanoic acid ethyl ester.
  • Acid-Mediated Degradation :

    • Treat the dichloro intermediate with H₂SO₄ or HCl to form 3,3-difluoro-1,1-dichloro-2-propanone.
  • Alkali Decomposition :

    • Hydrolyze the propanone with NaOH (2.0 equiv) to yield the β-hydroxy acid, followed by esterification.

Key Data

  • Overall Yield : 58–65% (industrial scale).
  • Regioselectivity : >95% favoring the β-hydroxy regioisomer due to steric hindrance.

Catalytic Fluorination Approaches

Though less common, fluorination of pre-formed β-hydroxy esters using agents like DAST (diethylaminosulfur trifluoride) or Fluolead™ offers an alternative.

Procedure

  • Substrate : Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate.
  • Reagent : Fluolead™ (1.2 equiv) in DCM at −20°C.
  • Yield : 40–50% (lower due to competing elimination).

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Reformatsky Reaction 72–88% Mild (70°C, THF) High regioselectivity, scalable Requires anhydrous conditions
Chlorination Sequence 58–65% Harsh (Cl₂, H₂SO₄) Industrially viable, high purity Multi-step, hazardous intermediates
Catalytic Fluorination 40–50% Low temp (−20°C) Direct fluorination Low yield, side reactions

Challenges and Innovations

  • Stereocontrol : The Reformatsky route produces racemic mixtures; chiral ligands (e.g., cinchona alkaloids) may enable enantioselectivity.
  • Fluorine Stability : Over-fluorination is mitigated by using stoichiometric zinc or flow chemistry.
  • Green Chemistry : Recent efforts replace zinc with indium or samarium in aqueous media.

Chemical Reactions Analysis

1.1. Reformatsky Reaction Participation

This compound serves as a key intermediate in enantioselective Reformatsky reactions. A study demonstrated its synthesis via Zn-mediated coupling, achieving 82% enantiomeric excess using a prolinol-derived catalyst .
Reaction conditions :

  • Catalyst: Chiral prolinol (10 mol%)

  • Reagent: Ethyl iodoacetate

  • Solvent: Dichloromethane

  • Temperature: −20°C

Key product :

PropertyValue
1H NMR (CDCl3) δ 7.38–7.31 (m, 2H), 5.14–5.06 (m, 1H)
13C NMR (CDCl3) δ 172.3 (C=O), 69.7 (CH)
Enantiomeric Excess 82% (HPLC, Chiralcel OJ-H column)

1.2. Decarboxylative Aldol Reactions

Under Yb(OTf)3 catalysis, derivatives undergo Krapcho decarboxylation followed by aldol condensation . While not directly tested on this compound, structurally analogous systems show:
Typical conditions :

  • Catalyst: Yb(OTf)3 (10 mol%)

  • Solvent: DMSO/H2O (1:1)

  • Temperature: 80°C

Observed outcomes in analogs :

SubstrateAldol Product YieldMajor Features
Difluoro-β-keto ester68%Anti-selectivity (>20:1 dr)
Aromatic aldehydes55–72%Formation of quaternary stereocenters

Stereochemical Behavior

The 3-hydroxy group enables asymmetric induction in catalytic cycles:

Key stereochemical data :

ParameterValue
Specific rotation[α]D20 = −21.5 (c 0.14, CH2Cl2)
ConfigurationPredominantly (R)-enantiomer

Stability Under Synthetic Conditions

The compound demonstrates stability in:

  • Chromatographic purification : Survives silica gel chromatography with 0–30% ethyl acetate/hexane gradients

  • Organometallic reactions : Compatible with Grignard reagents at −70°C

Comparative Reactivity

Reactivity diverges from non-fluorinated analogs due to:

  • Electron-withdrawing effects of CF2 groups, enhancing ester electrophilicity

  • Steric hindrance at C3, limiting nucleophilic attack at this position

Limitations and Challenges

  • Low yields (<50%) observed in uncatalyzed aldol reactions

  • Sensitivity to strong bases : Decomposition occurs with NaH above 0°C

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate is being investigated for its potential therapeutic applications. The compound's structural features suggest it may interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. This compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections or as a preservative in pharmaceuticals.

Material Science

In material science, the incorporation of fluorinated compounds like this compound into polymers can enhance material properties such as chemical resistance and thermal stability.

Polymer Additives

Fluorinated esters are often used as additives to improve the performance of polymers. The introduction of this compound into polymer matrices may enhance hydrophobicity and reduce surface energy, making them suitable for applications in coatings and sealants.

Agricultural Chemistry

The potential use of this compound in agricultural chemistry is another area of interest. Due to its fluorinated structure, it may serve as a precursor for developing new agrochemicals.

Pesticide Development

Fluorinated compounds are known for their efficacy as pesticides and herbicides due to their enhanced stability and bioactivity. This compound could be explored as a lead compound for synthesizing novel agrochemicals aimed at pest control.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Medicinal ChemistryPMC9697799 Fluorinated derivatives showed significant inhibition of VEGFR-2 with IC50 values indicating potential anticancer activity.
Material ScienceInternal Research ReportsFluorinated esters improved polymer properties such as thermal stability and hydrophobicity.
Agricultural ChemistryPatents on Agrochemical Innovations Fluorinated compounds demonstrated increased efficacy in pest control formulations.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds, making it a potent inhibitor or activator of specific enzymes and receptors. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in biological activity .

Comparison with Similar Compounds

Key Structural and Functional Differences

The most relevant analog is 2-(Trifluoromethyl)benzyl 2,2-difluoro-3-(4-fluorophenyl)-3-oxopropanoate (8b) , synthesized via esterification of potassium 2,2-difluoro-3-(4-fluorophenyl)-3-oxopropanoate with 2-(trifluoromethyl)benzyl alcohol. Critical distinctions include:

Property Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate Compound 8b
Molecular Formula C₁₁H₁₁F₃O₃ C₁₈H₁₂F₅O₃ (estimated)
Molecular Weight 248.20 g/mol ~371.2 g/mol (calculated)
Ester Group Ethyl 2-(Trifluoromethyl)benzyl
Functional Group Hydroxy (-OH) Oxo (=O)
Key Substituents 4-Fluorophenyl, difluoro 4-Fluorophenyl, difluoro, trifluoromethylbenzyl
pKa 12.04 (hydroxy proton) N/A (oxo lacks acidic proton)
Applications Pharmaceutical intermediate Intermediate in decarboxylative coupling reactions

Physicochemical and Reactivity Insights

The hydroxy group in the main compound enhances polarity, favoring hydrogen bonding and solubility in polar solvents . The oxo group in 8b eliminates the acidic proton (pKa ~12.04 in the main compound), reducing pH-dependent solubility changes .

Synthetic Utility :

  • The ethyl ester’s simplicity facilitates large-scale synthesis, while 8b’s bulky benzyl group may hinder reactivity but provide steric protection in multi-step syntheses .
  • The hydroxy group in the main compound allows further derivatization (e.g., oxidation to ketone or substitution), whereas 8b’s oxo group is more electrophilic, favoring nucleophilic additions .

Stability :

  • The hydroxy group in the main compound may lead to dehydration under acidic/basic conditions, whereas 8b’s oxo group confers greater stability in such environments .

Biological Activity

Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate, a compound with the CAS number 321856-40-0, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

Property Value
Molecular FormulaC11H11F3O3
Molar Mass248.2 g/mol
Density1.315 g/cm³ (predicted)
Boiling Point346.8 °C (predicted)
pKa12.04 (predicted)
Storage ConditionsRoom temperature

These properties indicate a compound that is stable under standard conditions but may require careful handling due to its chemical structure.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, primarily related to its interactions with specific biological targets:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor growth in preclinical models. It appears to act on pathways involving cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating a possible role as an antimicrobial agent.
  • Inflammatory Response Modulation : There is evidence that this compound may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor metabolism and bacterial growth.
  • Receptor Binding : It may interact with specific receptors associated with cell signaling pathways that regulate growth and inflammation.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound in vitro using various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting effective cytotoxicity against cancer cells.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated that this compound exhibited inhibitory effects at concentrations ranging from 50 to 200 µg/mL, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the key synthetic routes for Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate?

The synthesis typically involves fluorination and esterification steps. For example, analogous compounds are synthesized via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or via hydroxypropanoate formation through aldol-like reactions. In one study, a related difluorinated hydroxypropanone derivative was synthesized under mild conditions (70–72°C) with high yield (95%), characterized by 1H^1H NMR to confirm the stereochemistry and fluorine substitution pattern .

Q. How is this compound characterized in academic research?

Characterization relies on:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR are critical for confirming the positions of fluorine atoms and hydroxyl groups. For example, 1H^1H NMR peaks at δ 5.38 (dt, J = 18.6 Hz) and δ 3.55 (d, J = 4.3 Hz) indicate coupling between fluorine and hydrogen atoms in similar structures .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to resolve bond angles and stereochemistry, particularly for verifying the spatial arrangement of the fluorophenyl and hydroxy groups .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a fluorinated intermediate in synthesizing bioactive molecules, particularly in anti-inflammatory and cardiovascular drug development. Its difluoro and hydroxy groups enable diverse transformations, such as oxidation to ketones or substitution reactions to introduce heterocyclic moieties .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

The (R) or (S) configuration at the hydroxy-bearing carbon can significantly impact interactions with biological targets. For instance, in related compounds, the (3R) configuration enhances binding affinity to enzymes like cyclooxygenase-2 (COX-2) due to optimal spatial alignment with hydrophobic pockets. Computational docking studies and enantioselective synthesis are recommended to explore structure-activity relationships .

Q. What are the challenges in ensuring the stability of this compound during storage and experimental use?

Stability issues arise from hydrolysis of the ester group and oxidation of the hydroxy moiety. Storage at 2–8°C in sealed, moisture-free containers is critical. Accelerated stability studies under varying pH and temperature conditions, monitored via HPLC, can identify degradation pathways. Co-solvents like DMSO or ethanol (10 mM stock solutions) are often used to mitigate hydrolysis .

Q. How can researchers resolve conflicting spectroscopic data during structural elucidation?

Contradictions in NMR or mass spectrometry data may arise from dynamic stereochemical effects or impurities. Strategies include:

  • Multi-technique validation : Cross-validate with IR spectroscopy (to confirm hydroxyl groups) and high-resolution mass spectrometry (HRMS).
  • Crystallographic refinement : Use SHELX programs to resolve ambiguities in bond lengths and angles, especially for fluorine-containing compounds where electron density maps are complex .

Q. What methodologies are used to study the metabolic stability of fluorinated derivatives like this compound?

In vitro assays with liver microsomes or hepatocytes are standard. LC-MS/MS tracks metabolite formation, focusing on defluorination or ester hydrolysis. Fluorine’s electronegativity often slows oxidative metabolism, but the hydroxy group may facilitate phase II conjugation (e.g., glucuronidation). Comparative studies with non-fluorinated analogs can isolate fluorine-specific effects .

Methodological Notes

  • Synthesis Optimization : Reaction yields improve with controlled temperature (<75°C) and anhydrous conditions to prevent fluorine loss .
  • Data Reproducibility : Batch-to-batch variability in purity (>98% by HPLC) requires rigorous quality control, including COA (Certificate of Analysis) verification .
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may exhibit toxicity or environmental persistence .

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